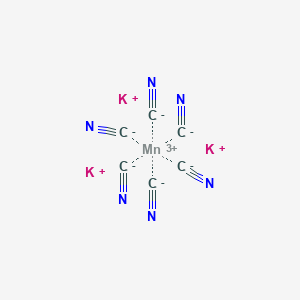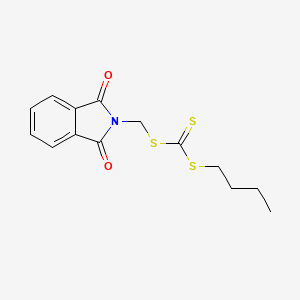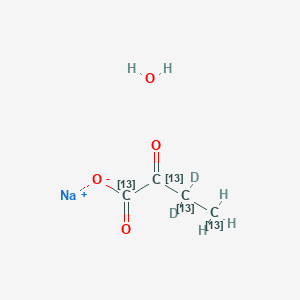![molecular formula C29H38N2OS B12059815 (R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)
(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of sulfoximines, which are characterized by the presence of a sulfur atom bonded to an imine group and an oxygen atom. The specific arrangement of substituents in this compound imparts distinct chemical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfoximine Core: The initial step involves the reaction of a sulfoxide with an amine to form the sulfoximine core. This reaction is usually carried out under mild conditions using a suitable catalyst.
Introduction of Substituents: The next step involves the introduction of the methyl and phenyl groups onto the sulfur atom. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Attachment of the Triisopropylphenyl Group: The final step involves the attachment of the triisopropylphenyl group to the nitrogen atom. This is typically done through a coupling reaction using a suitable coupling agent.
Industrial Production Methods
Industrial production of ®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of sulfides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the sulfur or nitrogen atoms are replaced by other groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfoximines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also employed in the development of new catalytic systems.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features but different functional groups.
Diethyl malonate: Another common intermediate used in organic synthesis with similar reactivity.
Acetylacetone: A diketone with similar chemical properties and applications in synthesis.
Uniqueness
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine is unique due to its specific arrangement of substituents, which imparts distinct chemical properties
Eigenschaften
Molekularformel |
C29H38N2OS |
|---|---|
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
2-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]-N-[[2,4,6-tri(propan-2-yl)phenyl]methyl]aniline |
InChI |
InChI=1S/C29H38N2OS/c1-20(2)23-17-25(21(3)4)27(26(18-23)22(5)6)19-30-28-15-11-12-16-29(28)31-33(7,32)24-13-9-8-10-14-24/h8-18,20-22,30H,19H2,1-7H3/t33-/m1/s1 |
InChI-Schlüssel |
RWBXYWODTYKLEN-MGBGTMOVSA-N |
Isomerische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CNC2=CC=CC=C2N=[S@@](=O)(C)C3=CC=CC=C3)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CNC2=CC=CC=C2N=S(=O)(C)C3=CC=CC=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)

![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)

![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
